

literature review of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-dichloro-N-methylaniline hydrochloride

Cat. No.: B1420233

[Get Quote](#)

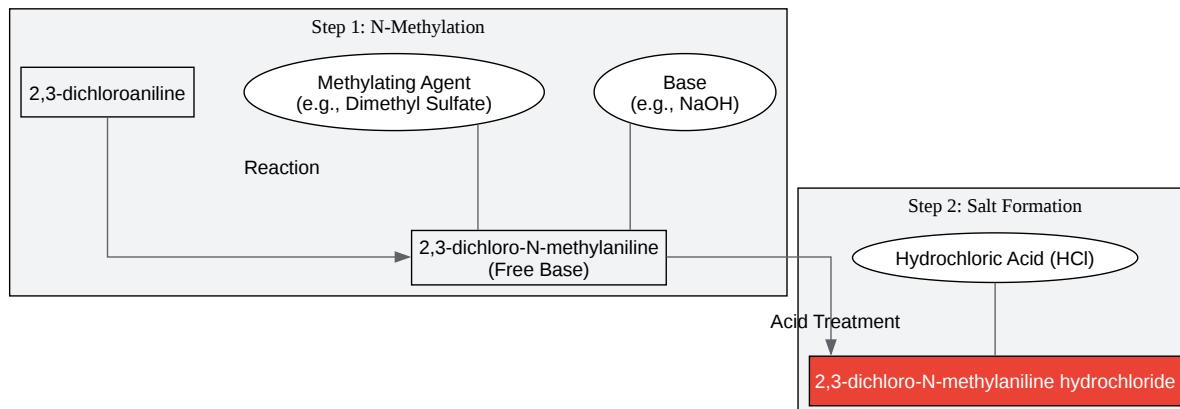
An In-depth Technical Guide to **2,3-dichloro-N-methylaniline hydrochloride**

Introduction

2,3-dichloro-N-methylaniline hydrochloride is a chlorinated aromatic amine salt with the chemical formula $C_7H_8Cl_3N$.^{[1][2]} As a member of the dichloroaniline family, it serves primarily as a specialized chemical intermediate and research chemical. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methylamino group, and complexed with hydrogen chloride, makes it a precursor in the synthesis of more complex molecules. Dichloroaniline derivatives are foundational in the production of various commercial products, including dyes, pesticides, and pharmaceuticals.^[3] This guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and safety protocols, intended for professionals in chemical research and drug development.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of **2,3-dichloro-N-methylaniline hydrochloride** is essential for its handling, application in synthesis, and analytical characterization. These properties dictate its solubility, reactivity, and stability.


Property	Value	Source
IUPAC Name	2,3-dichloro-N-methylaniline;hydrochloride	PubChem[1]
CAS Number	1187386-16-8	ChemicalBook[4]
Molecular Formula	C ₇ H ₈ Cl ₃ N	PubChem[1]
Molecular Weight	212.5 g/mol	PubChem[1]
Canonical SMILES	CNC1=C(C(=CC=C1)Cl)Cl.Cl	Smolecule[5]
InChI Key	SUYWPDZIQASUEB-UHFFFAOYSA-N	PubChem[1]
Appearance	Crystalline Solid (typical for similar compounds)	N/A
Parent Compound	N-(2,3-dichlorophenyl)-N-methylamine (CAS: 10899189)	PubChem[1]

Synthesis and Manufacturing

The primary route for synthesizing **2,3-dichloro-N-methylaniline hydrochloride** involves a two-step process: the N-methylation of 2,3-dichloroaniline followed by salt formation with hydrochloric acid. The choice of methylating agent and reaction conditions is critical to optimize yield and minimize by-products.

Synthetic Pathway: N-Methylation of 2,3-dichloroaniline

The most direct synthesis begins with 2,3-dichloroaniline, which can be produced as a byproduct during the manufacturing of 3,4-dichloroaniline.[3] The N-methylation of the primary amine to a secondary amine can be achieved using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base to neutralize the acid formed during the reaction.[6] The resulting free base, 2,3-dichloro-N-methylaniline, is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

[Click to download full resolution via product page](#)

Diagram of the synthesis pathway.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative method for synthesizing the title compound from 2,3-dichloroaniline.

Materials:

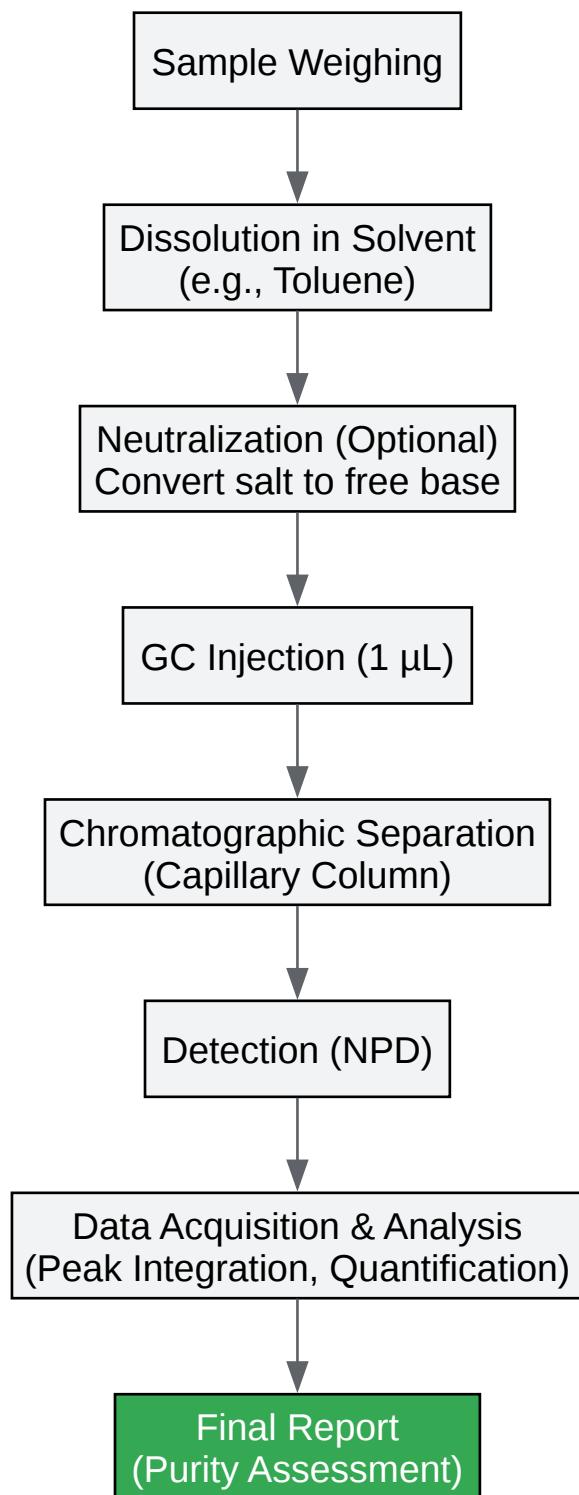
- 2,3-dichloroaniline
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Sodium hydroxide (NaOH)
- Diethyl ether (or other suitable organic solvent)
- Concentrated Hydrochloric Acid (HCl)

- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2,3-dichloroaniline in a suitable solvent like tetrahydrofuran (THF).
- Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reaction mixture. The base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity, and neutralizing the sulfuric acid byproduct of the reaction.
- N-Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate dropwise from the dropping funnel. This is an exothermic reaction, and maintaining a low temperature is critical to control the reaction rate and prevent side reactions.
- Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer containing the 2,3-dichloro-N-methylaniline free base with diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Salt Formation: Evaporate the solvent under reduced pressure to obtain the crude free base. Dissolve the crude product in a minimal amount of diethyl ether and cool it in an ice bath. Add concentrated hydrochloric acid dropwise while stirring.
- Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield **2,3-dichloro-N-methylaniline hydrochloride**.

Analytical Methodologies


Accurate identification and purity assessment of **2,3-dichloro-N-methylaniline hydrochloride** are critical. Gas chromatography (GC) is a highly effective technique for separating and quantifying aniline derivatives, while spectroscopic methods like NMR provide structural confirmation.

Gas Chromatography (GC) Analysis

GC with a Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for analyzing nitrogen-containing compounds like anilines due to its high sensitivity and selectivity.^[7]

Protocol: GC-NPD Analysis

- Sample Preparation: Accurately weigh a small amount of **2,3-dichloro-N-methylaniline hydrochloride** and dissolve it in a suitable solvent (e.g., toluene or methanol) to a known concentration (e.g., 1 mg/mL). The hydrochloride salt may need to be neutralized to its free base with a mild base for better chromatographic performance.
- Instrument Setup:
 - Column: A capillary column such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane) is appropriate for separating aromatic amines.
 - Injector: Set to a temperature of 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.
 - Detector (NPD): Set to 300°C.
- Injection: Inject 1 µL of the prepared sample solution into the GC.
- Data Analysis: Identify the peak corresponding to 2,3-dichloro-N-methylaniline based on its retention time, which is determined by running a certified reference standard under the same conditions. Purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

Workflow for GC-NPD analysis.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are essential for unambiguous structural confirmation. The ^1H NMR spectrum would show characteristic signals for the aromatic protons, the N-H proton (if present), and the N-methyl protons.[8][9]
- Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base ($\text{C}_7\text{H}_7\text{Cl}_2\text{N}$).[8]

Applications in Research and Development

While specific large-scale industrial applications for **2,3-dichloro-N-methylaniline hydrochloride** are not widely documented, its structural motifs are relevant in several areas of chemical synthesis:

- Pharmaceutical Intermediates: Dichloroaniline structures are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[3]
- Agrochemical Synthesis: Related isomers are used to produce herbicides and fungicides, suggesting potential utility for this compound in developing new agrochemicals.[10]
- Dye Manufacturing: The aromatic amine structure is a common feature in azo dyes and other pigments.[3][11]
- Proteomics Research: Some substituted anilines serve as reagents in proteomics for studying protein interactions.[5]

Safety and Hazard Information

2,3-dichloro-N-methylaniline hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Classification

The compound is associated with several hazard statements according to the Globally Harmonized System (GHS).[1]

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	PubChem[1]
Skin Corrosion/Irritation	H315	Causes skin irritation	PubChem[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	PubChem[1]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	PubChem[1]

Handling and First Aid

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[12]
- Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[12]
- Body Protection: Wear a lab coat or other protective clothing.
- Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated. [13]

First Aid Measures:

- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13][14]
- If on Skin: Wash off immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[13][14]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13]
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

2,3-dichloro-N-methylaniline hydrochloride is a valuable, albeit specialized, chemical compound. Its synthesis from readily available precursors and its structural features make it a point of interest for creating novel molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, analytical methods, and stringent adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-dichloro-N-methylaniline hydrochloride | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloro-N-methylaniline hydrochloride | 1187386-16-8 [chemicalbook.com]
- 5. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 6. Buy 3,4-Dichloro-N-methylaniline | 40750-59-2 [smolecule.com]
- 7. epa.gov [epa.gov]
- 8. rsc.org [rsc.org]
- 9. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
- 10. 3,5-Dichloro-N-methylaniline hydrochloride [myskinrecipes.com]
- 11. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [literature review of 2,3-dichloro-N-methylaniline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1420233#literature-review-of-2-3-dichloro-n-methylaniline-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com